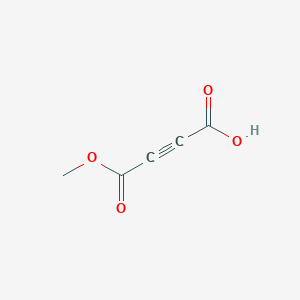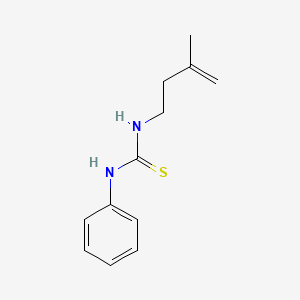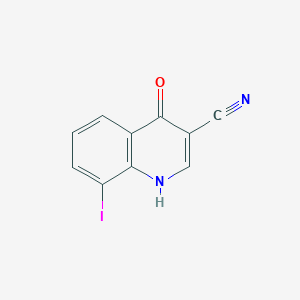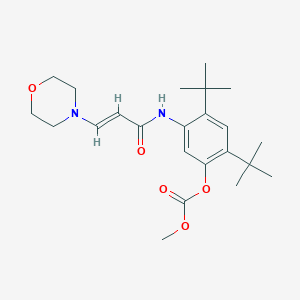
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene: is an organic compound with the molecular formula C12H9N9 and a molecular weight of 279.26 g/mol It is a derivative of benzene, where three hydrogen atoms are replaced by 1H-1,2,3-triazol-1-yl groups at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene can be synthesized through a multi-step process involving the formation of triazole rings and their subsequent attachment to a benzene core. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for the synthesis of triazole-containing compounds.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and scalable synthetic routes can be applied. Industrial production would likely involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the triazole rings, potentially altering the compound’s properties.
Substitution: The triazole rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazole rings .
Aplicaciones Científicas De Investigación
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biology: The compound’s triazole rings can interact with biological molecules, making it useful in the design of bioactive compounds and drug candidates.
Medicine: Research has explored its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene depends on its specific application. In medicinal chemistry, the triazole rings can interact with molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparación Con Compuestos Similares
1,3,5-Tri(1H-imidazol-1-yl)benzene: Similar structure with imidazole rings instead of triazole rings.
1,3,5-Tri(1H-tetrazol-1-yl)benzene: Contains tetrazole rings instead of triazole rings.
1,3,5-Tri(4-pyridyl)benzene: Contains pyridine rings instead of triazole rings.
Uniqueness:
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene is unique due to its triazole rings, which provide distinct electronic and steric properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable building block in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H9N9 |
|---|---|
Peso molecular |
279.26 g/mol |
Nombre IUPAC |
1-[3,5-bis(triazol-1-yl)phenyl]triazole |
InChI |
InChI=1S/C12H9N9/c1-4-19(16-13-1)10-7-11(20-5-2-14-17-20)9-12(8-10)21-6-3-15-18-21/h1-9H |
Clave InChI |
VZGBUMHMJJLSDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)C2=CC(=CC(=C2)N3C=CN=N3)N4C=CN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyano-1-cyclopropylethyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362849.png)


![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)

![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)
![5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)
![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)
![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)
![6-(3-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362926.png)

![N-(4-tert-butylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362942.png)
